molecular formula C11H8N2 B183711 1H-Perimidine CAS No. 204-02-4

1H-Perimidine

Cat. No.: B183711
CAS No.: 204-02-4
M. Wt: 168.19 g/mol
InChI Key: AAQTWLBJPNLKHT-UHFFFAOYSA-N
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Description

1H-Perimidine (CAS 204-02-4) is a versatile π-amphoteric tricyclic heterocycle that serves as a privileged scaffold in modern scientific research . Its unique structure, featuring a monohydropyrimidine ring fused to a naphthalene scaffold, allows it to exhibit both π-excessive and π-deficient characteristics, enabling diverse molecular interactions and applications . In medicinal and biological chemistry, this compound derivatives demonstrate a broad spectrum of bioactive properties. Researchers have investigated these compounds for their potent antitumor, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities . The core structure acts as a key pharmacophore in developing novel therapeutic agents, with studies showing efficacy against various cancer cell lines and pathogenic bacteria . Furthermore, its derivatives exhibit DNA-binding properties, making them interesting candidates for studying nucleic acid interactions . In material science and industrial chemistry, this compound is valued for its electronic and photophysical properties. It finds application as a coloring agent and dye intermediate in fibers and plastics , and is used in the development of fluorescent chemosensors for ions like Cu²⁺ , photochromic memory devices , and organic electronic components . Recent research also highlights its role as a precursor for novel carbene ligands in catalysis and as organic hydride donors in redox chemistry and as n-type dopants in organic semiconductors . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage its multifaceted reactivity and properties to advance projects in drug discovery, synthetic methodology, and functional materials development.

Properties

IUPAC Name

1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQTWLBJPNLKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174343
Record name Perimidine
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

204-02-4
Record name Perimidine
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Record name Perimidine
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Record name Perimidine
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Record name Perimidine
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Preparation Methods

Aldehyde-Based Cyclocondensation

The most established route involves the condensation of 1,8-diaminonaphthalene with aldehydes under acidic or catalytic conditions. A 2016 study demonstrated that 2-substituted-1H-perimidines could be synthesized using N-bromosuccinimide (NBS) as a catalyst under ultrasonication, achieving yields of 70–90% within 13–25 minutes. Key advantages include:

  • Solvent compatibility : Water served as the solvent, aligning with green chemistry principles.

  • Electronic effects : Electron-withdrawing groups on aldehydes (e.g., nitro, chloro) accelerated reaction rates due to enhanced electrophilicity.

Comparative analysis revealed that ultrasonication reduced reaction times by 50% compared to conventional heating (Table 1).

Table 1: Conventional vs. Ultrasonication Methods for 2-Substituted-1H-Perimidines

EntryAldehyde SubstituentConventional Time (min)Ultrasonication Time (min)Yield (%)
1Thiophen-2-yl1202585
24-Nitrobenzyl1502090
34-Methoxybenzyl1803075

Transition Metal-Catalyzed Syntheses

Cobalt-Catalyzed Acceptorless Dehydrogenative Annulation

A groundbreaking 2024 study reported the first cobalt(II)-catalyzed synthesis of 2,3-dihydro-1H-perimidine via acceptorless dehydrogenative annulation (ADA). This method utilized benzyl alcohols as substrates, with the Co(II) catalyst facilitating simultaneous dehydrogenation and C–N bond formation.

  • Substrate scope : Heteroaryl (e.g., furfuryl alcohol) and aliphatic alcohols provided yields up to 87%.

  • Mechanistic insights : Kinetic studies identified alcohol dehydrogenation as the rate-determining step, followed by imine formation and cyclization.

Magnetic Nanocatalysts

Fe₃O₄-GO-ZrO₂, a magnetic graphene oxide composite, enabled the synthesis of 2-aryl-1H-perimidines in ethanol at 70°C with 80–95% yields. Notable features include:

  • Reusability : The catalyst retained activity for three cycles without significant leaching (VSM analysis confirmed <5% ZrO₂ loss).

  • Dehydrogenation capability : The same catalyst oxidized 2,3-dihydro-1H-perimidine to 1H-perimidine, eliminating the need for separate oxidizing agents.

Table 2: Fe₃O₄-GO-ZrO₂-Catalyzed Synthesis of 1H-Perimidines

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Tolualdehyde2080
34-Nitrobenzaldehyde1095
42-Chlorobenzaldehyde2580

Solvent-Free and Microwave-Assisted Approaches

Solvent-Free Cyclization

A 2020 protocol achieved 71% yield for 2-phenyl-1H-perimidine within 90 minutes under solvent-free conditions. This method minimized waste generation but required higher temperatures (120°C), limiting compatibility with thermally sensitive substrates.

Functionalization and Derivatization

N-Methylation Strategies

N-Methylated analogs (e.g., 1-methyl-1H-perimidine) were synthesized via reductive methylation using formaldehyde and sodium cyanoborohydride, with yields dependent on stoichiometry. Single-crystal X-ray analysis confirmed planar geometries and intermolecular π-stacking.

Post-Synthetic Modifications

  • Halogenation : Electrophilic bromination at the peri-positions proceeded regioselectively in dichloromethane.

  • Cross-Coupling : Suzuki-Miyaura reactions introduced aryl groups at C2, though yields were moderate (50–65%) due to steric hindrance.

Comparative Analysis of Methodologies

Table 3: Key Metrics Across Synthetic Methods

MethodCatalystTimeYield (%)Green Metrics
Classical CondensationNBS13–25 min70–90★★★☆☆
Cobalt-Catalyzed ADACo(II) complex6–12 h75–87★★★★☆
Magnetic NanocatalysisFe₃O₄-GO-ZrO₂10–25 min80–95★★★★★
Solvent-FreeNone90 min71★★★★☆

Scientific Research Applications

Medicinal Chemistry

1H-Perimidine exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Its derivatives have shown promise as:

  • Antitumor Agents : Certain perimidine derivatives have been identified as effective against various cancer cell lines. For instance, studies have demonstrated their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : Research indicates that this compound derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This has been attributed to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Some compounds derived from this compound have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study: Antimicrobial Activity

A study conducted by Azeez et al. evaluated the antibacterial efficacy of various perimidine derivatives synthesized via cyclocondensation reactions. The results indicated that several compounds exhibited significant activity against E. coli compared to a standard antibiotic, gentamicin, highlighting the therapeutic potential of these derivatives in combating bacterial infections .

Polymer Chemistry

This compound is utilized in polymer chemistry for its role as a monomer or additive in the synthesis of advanced materials. Its applications include:

  • Dye Intermediates : Perimidine derivatives serve as coloring agents in the dye industry, contributing to the production of vibrant colors in textiles and plastics .
  • Conductive Polymers : Research has explored the incorporation of perimidine into conductive polymer matrices, enhancing their electrical properties for applications in organic electronics .

Data Table: Properties of Perimidine Derivatives in Polymer Applications

PropertyValueApplication Area
Thermal StabilityHigh (up to 300°C)Conductive polymers
SolubilitySoluble in organic solventsDye production
Electrical ConductivityVariable (dependent on substitution)Organic electronics

Optoelectronics

The unique optical properties of this compound make it suitable for applications in optoelectronic devices:

  • Fluorescent Chemo-sensors : Derivatives of this compound have been developed as fluorescent sensors for detecting metal ions and small organic molecules due to their strong photoluminescence properties .
  • Photochemical Memory Devices : Research has demonstrated that perimidine-based compounds can be utilized in memory devices due to their ability to undergo reversible photochemical reactions, making them candidates for next-generation data storage solutions .

Catalytic Applications

In synthetic chemistry, this compound derivatives are employed as catalysts or ligands in various reactions:

  • Catalytic Activity : Studies indicate that certain perimidines can act as efficient catalysts for organic transformations, including oxidation and cross-coupling reactions, enhancing reaction yields and selectivity .

Case Study: Catalysis in Organic Synthesis

Phadtare et al. reported a novel method for synthesizing substituted 2,3-dihydro-1H-perimidines using bis(oxalato)boric acid as a catalyst. The reaction conditions were optimized to achieve high yields (70–95%) under environmentally friendly conditions, showcasing the utility of perimidines in sustainable chemistry practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1. 1H-Perimidine vs. N-Methylated Derivatives
Methylation at the N1 position (e.g., 1-methyl-1H-perimidine) disrupts intramolecular hydrogen bonding observed in the parent compound. For instance, 2-(pyridin-2-yl)-1H-perimidine (1 ) exhibits a weak N1–H1⋯N3 hydrogen bond (distance: 2.19 Å), stabilizing its planar conformation. In contrast, methylation in 2 (1-methyl-2-(pyridin-2-yl)-1H-perimidine) introduces steric hindrance, leading to weak C12–H12A⋯N3 interactions instead . Di-N-methylated derivatives (e.g., 3 ) form ionic salts (e.g., perimidinium iodide) with distinct π-π stacking patterns (interplane distance: 3.447 Å) and Coulombic-dominated crystal packing .

2.1.2. 2-Thienyl- and 2-Aryl-Substituted Perimidines
Substituents at the 2-position significantly alter electronic properties. For example, 2-thienyl-perimidine derivatives exhibit red-shifted absorption spectra due to extended π-conjugation, making them suitable for panchromatic dyes in optoelectronics . In contrast, 2-aryl derivatives (e.g., 2-(p-tolyl)-1H-perimidine) display enhanced fluorescence, attributed to rigidified aromatic systems .

Reactivity and Functionalization

  • Electrophilic Substitution : this compound undergoes electrophilic attack at the electron-rich naphthalene ring (C4 and C5 positions), while similar compounds like pyrimidines react at nitrogen atoms due to their electron-deficient nature .
  • Nucleophilic Attack : The π-deficient dihydropyrimidine ring in this compound facilitates nucleophilic substitution, a feature shared with dihydropyrimidin-2(1H)-ones but absent in fully aromatic pyrimidines .

Data Tables

Table 1: Structural Parameters of Selected Perimidine Derivatives

Compound Key Structural Feature π-π Stacking Distance (Å) Hydrogen Bonding Reference
This compound Planar, intramolecular N–H⋯N (2.19 Å) N/A N1–H1⋯N3 (110.9°)
1-Methyl-1H-perimidine Steric hindrance at N1 3.375 (slipped stacking) C12–H12A⋯N3 (120.8°)
2-(Pyridin-2-yl)-1H-perimidine Rigid pyridyl-perimidine fusion 3.447 (dimers) N/A (ionic Coulombic interactions)

Biological Activity

1H-Perimidine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that contributes to its unique chemical properties. The compound serves as a precursor for various derivatives that enhance its biological efficacy.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study by Mobinikhaledi et al. reported the antibacterial effects of substituted perimidines against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Transition metal complexes of this compound have been synthesized and evaluated for their anti-inflammatory activities. These complexes demonstrated promising results in reducing inflammation markers in vitro .
  • Antitumor Properties : The compound has been identified as a potential antitumor agent, with various derivatives showing cytotoxic effects against cancer cell lines. Research indicates that certain perimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antioxidant Activity : this compound also exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Synthesis of Derivatives

The synthesis of this compound derivatives is often achieved through various methods, including:

  • Condensation Reactions : The reaction of 1,8-naphthalenediamine with aldehydes under acidic conditions leads to the formation of perimidines. For example, Azeez et al. reported efficient one-pot synthesis methods yielding high purity perimidines .
  • Catalytic Methods : Recent advancements have introduced environmentally friendly catalytic methods for synthesizing perimidines using Brønsted acids or metal catalysts, enhancing yield and reducing reaction time .

Antimicrobial Evaluation

A notable study conducted by Alinezhad and Zare evaluated the antibacterial activity of this compound derivatives synthesized from 1,8-naphthalenediamine and various carbonyl compounds. The results indicated that these compounds exhibited significant antibacterial activity, particularly against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .

CompoundMIC (µg/mL)Target Bacteria
Perimidine Derivative A12.5E. coli
Perimidine Derivative B6.25S. aureus

Antitumor Activity

In another research effort, the cytotoxic effects of various perimidine derivatives were tested on human cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability at concentrations as low as 10 µM, suggesting their potential for development into therapeutic agents .

Q & A

Basic Question

  • Chromatography : Use HPLC-DAD/ELSD (C18 column, acetonitrile/water gradient) to detect byproducts.
  • Mass spectrometry : HRMS-ESI in positive ion mode for exact mass determination.
  • In situ monitoring : ReactIR to track intermediate formation .

How can researchers address contradictory data between spectroscopic and crystallographic results?

Advanced Question
Contradictions (e.g., NMR suggesting planar geometry vs. XRD showing distortion) often arise from dynamic processes in solution. Methodologies:

  • VT-NMR : Probe temperature-dependent conformational changes.
  • DFT-MD simulations : Model solution-phase behavior over 100+ ps trajectories.
  • Synchrotron XRD : Collect high-resolution data (<0.8 Å) to resolve subtle distortions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perimidine
Reactant of Route 2
1H-Perimidine

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